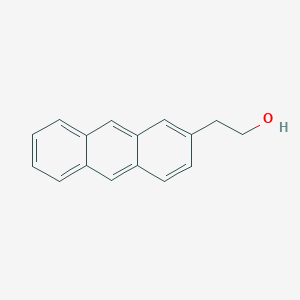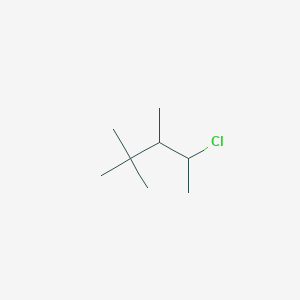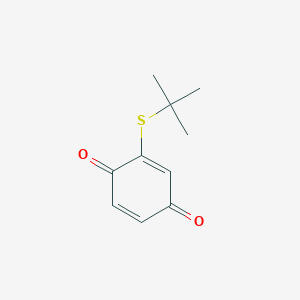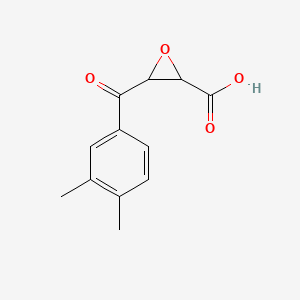
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features both an oxirane (epoxide) ring and a carboxylic acid functional group. This compound is of interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of 3,4-dimethylbenzoyl chloride with an appropriate epoxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of oxirane compounds often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, a simpler oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The compound can be reduced to form alcohols or other derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines are often used as catalysts to facilitate the ring-opening of the oxirane.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: β-hydroxypropyl derivatives.
Esterification: Esters of this compound.
Reduction: Alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid involves the reactivity of its oxirane ring and carboxylic acid group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives . The carboxylic acid group can participate in acid-base reactions, esterification, and other transformations . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with other molecules through its functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene Oxide: A simpler oxirane used in industrial applications.
Glycidic Acid: Another oxirane-carboxylic acid compound with similar reactivity.
3,4-Dimethylbenzoyl Chloride: A precursor in the synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure and reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
112921-57-0 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-(3,4-dimethylbenzoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-6-3-4-8(5-7(6)2)9(13)10-11(16-10)12(14)15/h3-5,10-11H,1-2H3,(H,14,15) |
InChI-Schlüssel |
TVWYHYGTIVNNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)C2C(O2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


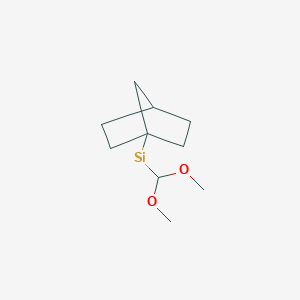
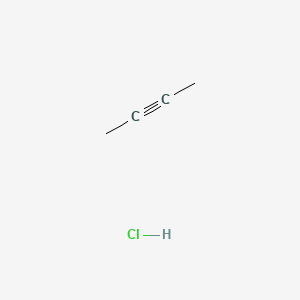
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

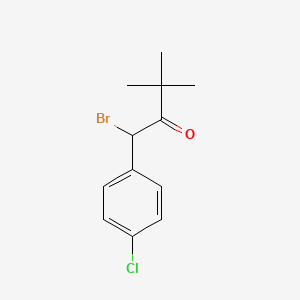
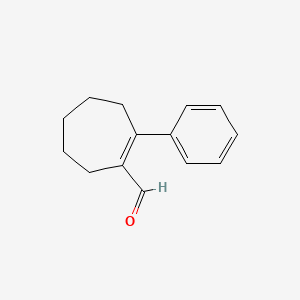
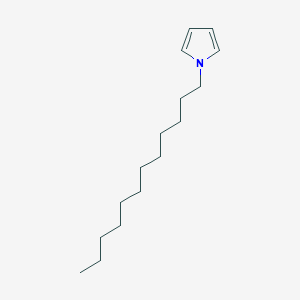
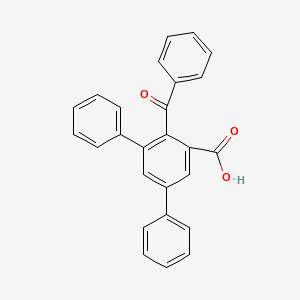
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
